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Introduction
(S,R)-CFT8634 is a potent, selective, and orally bioavailable heterobifunctional degrader

targeting Bromodomain-containing protein 9 (BRD9).[1] Developed by C4 Therapeutics, this

molecule, also known as CFT8634, operates through the Proteolysis Targeting Chimera

(PROTAC) mechanism to induce the degradation of BRD9.[2][3] PROTACs are a novel

therapeutic modality designed to eliminate specific proteins from cells by co-opting the body's

own ubiquitin-proteasome system.[1] CFT8634 accomplishes this by forming a ternary complex

with BRD9 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and

subsequent proteasomal degradation of BRD9.[2][3]

BRD9 is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex

(ncBAF).[4][5] In certain cancers, particularly those with perturbations in the SMARCB1 subunit

of the canonical BAF complex, such as synovial sarcoma and SMARCB1-null tumors, there is a

synthetic lethal dependency on BRD9.[6][7] This makes BRD9 an attractive therapeutic target

in these malignancies.[6][7] Preclinical studies have demonstrated that CFT8634 induces rapid

and profound degradation of BRD9, leading to tumor growth inhibition in models of SMARCB1-

perturbed cancers.[2] A Phase 1/2 clinical trial (NCT05355753) has been conducted to evaluate

the safety and efficacy of CFT8634 in patients with these cancers.[8]

This technical guide provides a comprehensive overview of (S,R)-CFT8634, including its

mechanism of action, quantitative data on its activity, and detailed experimental protocols for its
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evaluation.

Quantitative Data
The following tables summarize the key quantitative data for (S,R)-CFT8634, demonstrating its

potency, selectivity, and cellular activity.

Table 1: In Vitro Degradation of BRD9 by (S,R)-CFT8634

Cell Line
Cancer
Type

DC50 (nM) Dmax (%)
Assay Time
(h)

Reference

Synovial

Sarcoma Cell

Line

Synovial

Sarcoma
2 Not Reported Not Reported [2]

SMARCB1-

mutant cell

line

SMARCB1-

mutant

cancer

2.7 Not Reported Not Reported [3]

Yamato-SS
Synovial

Sarcoma
~1-10 >90 2

HSSYII
Synovial

Sarcoma
2.7 ~95 2 [9]

Multiple

Myeloma Cell

Lines

Multiple

Myeloma
10 - 100 Not Reported 120 [8]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Selectivity Profile of (S,R)-CFT8634

Protein Assay Type
Fold Selectivity vs.
BRD9

Reference

BRD4 Degradation (DC50) >3333

BRD7 Degradation Selective [9]
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Table 3: In Vivo Pharmacodynamics and Efficacy of (S,R)-CFT8634

Xenograft
Model

Cancer
Type

Dosing
BRD9
Degradatio
n

Tumor
Growth
Inhibition

Reference

Patient-

Derived

Xenograft

(PDX)

Synovial

Sarcoma
Oral

Robust and

dose-

dependent

Significant

and dose-

dependent

[2]

NCI-H929
Multiple

Myeloma

10 mg/kg,

oral, QD

Deep and

durable

Synergistic

with

pomalidomid

e

[10]

QD: Once daily.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

HiBiT-Based BRD9 Degradation Assay
This assay provides a quantitative measurement of BRD9 degradation in live cells.

Principle: This method utilizes a genetically engineered cell line where the endogenous BRD9

is tagged with an 11-amino-acid peptide (HiBiT).[11] In the presence of a larger,

complementary subunit (LgBiT) and a substrate, a bright luminescent signal is produced.[11]

Degradation of the HiBiT-tagged BRD9 results in a decrease in luminescence, allowing for

quantification of protein loss.[11]

Protocol:

Cell Seeding: Seed HEK293T cells stably expressing BRD9-HiBiT in 96-well plates at a

suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of (S,R)-CFT8634 or vehicle

control (DMSO) for the desired time (e.g., 2 hours).

Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System

reagent, which contains LgBiT protein and furimazine substrate.

Measurement: Incubate for 10 minutes at room temperature to allow the luminescent signal

to stabilize. Measure the luminescence using a plate reader.

Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated

cells to determine the percentage of remaining BRD9. Calculate the DC50 value by fitting the

data to a dose-response curve.[12]

Western Blotting for BRD9 Degradation
Western blotting provides a semi-quantitative visual confirmation of BRD9 degradation.

Protocol:

Cell Culture and Treatment: Culture synovial sarcoma cells (e.g., Yamato-SS) to 70-80%

confluency and treat with varying concentrations of (S,R)-CFT8634 for a specified time.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-

polyacrylamide gel and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

As a loading control, probe the membrane with an antibody against a housekeeping

protein (e.g., GAPDH or Vinculin).

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Densitometry Analysis: Quantify the band intensities to determine the relative levels of BRD9

protein.

TR-FRET Ternary Complex Formation Assay
This assay measures the formation of the BRD9-(S,R)-CFT8634-CRBN ternary complex.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-

based assay. In this context, BRD9 and CRBN are labeled with a FRET donor (e.g., Terbium)

and an acceptor (e.g., a fluorescent dye), respectively. When (S,R)-CFT8634 brings the two

proteins into close proximity, energy transfer occurs from the donor to the acceptor, generating

a FRET signal that is proportional to the amount of ternary complex formed.

Protocol:

Reagent Preparation: Prepare solutions of Terbium-labeled anti-tag antibody (e.g., anti-

GST), GST-tagged BRD9, dye-labeled anti-tag antibody (e.g., anti-His), and His-tagged

CRBN/DDB1 complex in an appropriate assay buffer.

Compound Dispensing: Add serial dilutions of (S,R)-CFT8634 to a low-volume 384-well

plate.

Protein Addition: Add the GST-BRD9 and Terbium-labeled antibody mixture to the wells.

Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.

Second Protein Addition: Add the His-CRBN/DDB1 and dye-labeled antibody mixture to the

wells.
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Measurement: After another incubation period (e.g., 60-120 minutes), measure the TR-FRET

signal using a plate reader capable of time-resolved fluorescence measurements.

Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration

to determine the EC50 for ternary complex formation.

NanoBRET™ Target Engagement Assay
This assay confirms that (S,R)-CFT8634 engages BRD9 within living cells.

Principle: The NanoBRET™ assay measures the binding of a compound to a target protein in

live cells. The target protein (BRD9) is expressed as a fusion with NanoLuc® luciferase. A

fluorescent tracer that binds to the same site on BRD9 is added to the cells. When the tracer

binds to the NanoLuc®-BRD9 fusion, BRET occurs. A test compound that also binds to BRD9

will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent

manner.

Protocol:

Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for NanoLuc®-BRD9

and a fluorescently labeled E3 ligase (e.g., HaloTag®-CRBN).

Cell Seeding: Seed the transfected cells in 96-well plates.

Compound and Tracer Addition: Add a serial dilution of (S,R)-CFT8634 to the cells, followed

by the addition of the fluorescent tracer.

Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

Measurement: Measure the donor and acceptor emission signals using a luminometer

equipped with appropriate filters.

Data Analysis: Calculate the NanoBRET™ ratio and plot it against the compound

concentration to determine the IC50 for target engagement.
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Caption: Mechanism of (S,R)-CFT8634-mediated BRD9 degradation.
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Caption: BRD9 dependency in SMARCB1-perturbed cancers.
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Caption: Drug discovery and development workflow for (S,R)-CFT8634.
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Conclusion
(S,R)-CFT8634 is a highly potent and selective degrader of BRD9 with a clear mechanism of

action and demonstrated preclinical activity in models of SMARCB1-perturbed cancers. The

data and protocols presented in this guide provide a comprehensive resource for researchers

and drug development professionals working on or interested in this promising therapeutic

agent. Further investigation and clinical development will continue to elucidate the full

therapeutic potential of (S,R)-CFT8634.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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